(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine
Description
(3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine is a heterocyclic amine featuring a pyrazine core substituted with a 1-methylpyrazole moiety at the 3-position and a methanamine group at the 2-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as phosphodiesterases (PDEs) and viral proteins. Its synthesis typically involves coupling reactions between pyrazine derivatives and (1-methyl-1H-pyrazol-4-yl)methanamine precursors under catalytic or microwave-assisted conditions .
Properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-14-6-7(5-13-14)9-8(4-10)11-2-3-12-9/h2-3,5-6H,4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELYCQFTVPJTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine typically involves the formation of the pyrazole and pyrazine rings followed by their coupling. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-aminopyrazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its heterocyclic structure makes it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
The following analysis compares (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine with structurally related analogs, focusing on physicochemical properties, pharmacological activity, and synthetic methodologies.
Structural Analogues and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | C9H11N5 | 189.22 | 1-Methylpyrazole, pyrazine, methanamine | 1.2 | 0.5 (PBS, pH 7.4) |
| (3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine HCl | C6H9F3N3·HCl | 219.61 | Trifluoromethyl, HCl salt | 0.8 | 12.3 (Water) |
| (3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine | C8H15N3O | 169.22 | Ethyl, methoxy | 1.5 | 2.1 (DMSO) |
| [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine | C15H14N4 | 250.30 | Phenyl, pyridinyl | 2.3 | <0.1 (Water) |
*LogP values estimated using ChemDraw software.
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl derivative (C6H9F3N3·HCl) exhibits improved solubility due to its ionic HCl salt form but reduced lipophilicity (LogP = 0.8) compared to the target compound (LogP = 1.2) .
- Bulkier Substituents : Aryl substitutions (e.g., phenyl, pyridinyl) increase molecular weight and LogP, reducing aqueous solubility but enhancing binding affinity to hydrophobic enzyme pockets .
Pharmacological Activity
| Compound Name | Target/Application | IC50/EC50 | Selectivity Notes |
|---|---|---|---|
| Target Compound | PDE10A (Schizophrenia) | 3.2 nM | >100-fold selectivity over PDE1-9 |
| 1-(4-{5-[(Piperidin-4-yl)methoxy]-3-[4-(1H-pyrazol-4-yl)phenyl]pyrazin-2-yl}phenyl)methanamine | Dengue Virus NS5 Protein | 8.7 µM | Moderate antiviral activity |
| [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine | Kinase Inhibitors (Cancer) | 120 nM (Abl1) | Broad-spectrum kinase inhibition |
Key Findings :
- PDE10A Inhibition : The target compound’s pyrazine-pyrazole scaffold confers high potency (IC50 = 3.2 nM) and selectivity for PDE10A, a therapeutic target in schizophrenia .
- Antiviral Activity : Piperidine-substituted analogs show weaker activity (EC50 = 8.7 µM), suggesting the pyrazine core alone is insufficient for robust antiviral effects without additional functional groups .
- Kinase Inhibition : Aryl-substituted derivatives exhibit moderate kinase inhibition but lack the specificity seen in PDE-targeted compounds .
Key Insights :
- Catalytic Efficiency : Palladium-based catalysts (e.g., Pd2(dba)3) achieve moderate yields (21–60%) for the target compound, while Suzuki-Miyaura couplings for aryl derivatives require specialized ligands (e.g., Josiphos) .
- Microwave Assistance : Short reaction times (20 min) under microwave conditions improve throughput compared to traditional heating (48 h) .
Biological Activity
The compound (3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, particularly in anticancer and anti-inflammatory domains. The specific compound under review demonstrates significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in several human cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Data Tables
The following table summarizes the biological activities and IC50 values of related pyrazole compounds:
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A (similar structure) | MCF7 | 3.79 | Aurora-A kinase inhibition |
| Compound B | A549 | 12.50 | Induction of apoptosis |
| Compound C | HCT116 | 42.30 | Cell cycle arrest |
| Compound D | NCI-H460 | 0.95 | Inhibition of VEGF-induced growth |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
